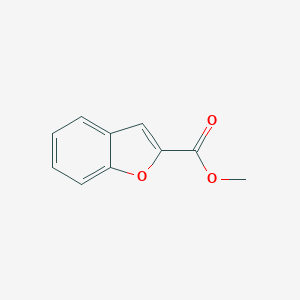

Methyl 1-benzofuran-2-carboxylate

Description

Significance of the Benzofuran (B130515) Scaffold in Heterocyclic Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a crucial scaffold in heterocyclic chemistry. numberanalytics.com Its planar and unsaturated ring system, containing an oxygen atom, imparts unique chemical properties that make it a valuable component in a multitude of natural products and synthetic compounds with diverse biological activities. numberanalytics.com The benzofuran motif is found in various natural products, including alkaloids and terpenoids, and serves as a fundamental building block for the synthesis of complex molecules with potential applications in both pharmaceuticals and materials science. numberanalytics.comacs.org The versatility of the benzofuran ring has spurred extensive research, leading to its incorporation into a wide range of synthetic compounds, including drugs and agrochemicals. numberanalytics.comnih.gov

The synthesis of benzofuran derivatives has been a subject of intense study since its first reported synthesis by Perkin in 1870. acs.orgnih.gov Modern synthetic strategies often employ transition metal catalysts, such as copper, palladium, and nickel, to facilitate the construction of the benzofuran core through various coupling and cyclization reactions. acs.org These methods provide efficient pathways to a diverse array of substituted benzofurans, enabling the exploration of their structure-activity relationships.

Overview of Methyl 1-benzofuran-2-carboxylate and Related Benzofuran-2-carboxylates in Medicinal Chemistry

This compound and its related benzofuran-2-carboxylate esters and amides are of significant interest in medicinal chemistry due to the wide spectrum of biological activities exhibited by the benzofuran scaffold. nih.govrsc.org Benzofuran derivatives have been reported to possess anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor properties. nih.gov This broad range of pharmacological activities has made the benzofuran scaffold an attractive target for drug discovery and development. nih.govbgu.ac.il

Numerous studies have focused on the synthesis and biological evaluation of various benzofuran-2-carboxylate derivatives. For instance, novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have shown potent cytotoxic activities against several human cancer cell lines. nih.gov Specifically, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide has been identified as a promising lead compound with both outstanding anticancer and NF-κB inhibitory activities. nih.gov Furthermore, derivatives of benzofuran-2-carboxylic acid have been investigated for their potential as antimicrobial and antibreast cancer agents. nih.gov

The chemical structure of this compound and its key identifiers are provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 1646-27-1 |

| SMILES | COC(=O)c1oc2ccccc2c1 |

Table 1: Chemical Properties of this compound. nih.gov

Research Trajectories and Future Perspectives for this compound

Current and future research on this compound and its derivatives is directed towards several promising avenues. A primary focus is the continued exploration of their therapeutic potential, particularly in the development of novel anticancer agents. rsc.orgnih.gov The synthesis of new derivatives with modified substitution patterns on the benzofuran ring system is a key strategy to enhance biological activity and selectivity. scispace.com For example, the introduction of halogen atoms or aminoalkyl groups has been shown to modulate the antimicrobial properties of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. scispace.com

Another significant research trajectory involves the use of this compound as a versatile intermediate in the synthesis of more complex heterocyclic systems. google.commdpi.com Its functional groups, the methyl ester and the benzofuran core, allow for a variety of chemical transformations, making it a valuable starting material for creating libraries of compounds for high-throughput screening. mdpi.com

Furthermore, the unique photophysical and electrochemical properties of the benzofuran scaffold are being investigated for applications in materials science. smolecule.com Derivatives of benzofuran are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org The development of efficient and scalable synthetic routes to this compound and its analogs remains a critical area of research to support these diverse applications. clockss.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJIKNIHYNIDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303014 | |

| Record name | methyl 1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646-27-1 | |

| Record name | 1646-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Methyl 1 Benzofuran 2 Carboxylate and Its Derivatives

Established Synthetic Routes to the Benzofuran-2-carboxylate Core

The synthesis of the benzofuran-2-carboxylate scaffold, a key structural motif in numerous biologically active compounds, has been approached through various established methodologies. These routes often involve the construction of the fused furan (B31954) ring onto a benzene (B151609) precursor, with subsequent modifications to introduce the carboxylate group at the 2-position.

Perkin Rearrangement-Based Syntheses of Benzofuran-2-carboxylic Acids and Subsequent Esterification

A well-established and frequently utilized method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement. nih.govnih.govdoi.org This reaction typically involves the base-catalyzed ring contraction of 3-halocoumarins. nih.govnih.gov The process is initiated by a base, such as sodium hydroxide (B78521) in ethanol (B145695) or methanol, which catalyzes the fission of the coumarin (B35378) ring. nih.gov This is followed by an intramolecular nucleophilic attack of the resulting phenoxide anion on the vinyl halide, leading to the formation of the benzofuran-2-carboxylic acid. nih.govnih.gov Subsequent esterification of the resulting carboxylic acid yields the desired methyl 1-benzofuran-2-carboxylate.

The traditional Perkin rearrangement often requires prolonged heating, typically for around 3 hours at reflux, to achieve a quantitative yield of the benzofuran-2-carboxylic acid. nih.govnih.gov The mechanism of this rearrangement has been a subject of investigation, with proposals involving a base-catalyzed ring fission followed by different pathways for the cyclization step. nih.gov One proposed mechanism involves the formation of a dianion of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid, followed by intramolecular nucleophilic substitution. nih.gov An alternative mechanism suggests an initial ring fission, followed by a Michael addition of the alcohol solvent to the alkene, intramolecular SN cyclization, and subsequent elimination of the alcohol. nih.gov

Cyclization Reactions in the Formation of this compound Precursors

A variety of cyclization reactions have been employed to construct the benzofuran (B130515) ring system, which can then be functionalized to yield this compound. These methods offer alternative pathways to the benzofuran core and can accommodate a range of starting materials and substituents.

Common cyclization strategies include:

Acid-catalyzed cyclizations : These reactions often involve the dehydration of suitable precursors to form the furan ring. nih.gov

Carbonylative cyclizations via Sonogashira reactions : This approach utilizes palladium and copper co-catalysis to couple terminal alkynes with iodophenols, followed by an intramolecular cyclization to form the benzofuran ring. nih.govacs.orgnih.gov

Heck-type cyclizations : Palladium-catalyzed intramolecular Heck reactions are another powerful tool for constructing the benzofuran scaffold. nih.govrsc.org

Photocyclizations and radical cyclizations : These methods utilize light or radical initiators to trigger the cyclization process. nih.gov

Transition-metal catalyzed transformations : A broad range of other transition metals, including rhodium, have been used to catalyze the formation of the benzofuran ring system. nih.govacs.org

For instance, a one-pot synthesis of ethyl 3-arylaminobenzofuran-2-carboxylates has been developed from ethyl 3-hydroxybenzofuran-2-carboxylate and various aromatic amines in the presence of a catalytic amount of hydrochloric acid. scispace.com Another approach involves the reaction of 2-hydroxy-3-methylbenzaldehyde (B1203309) with acetone (B3395972) in concentrated sulfuric acid, which, after oxidation of the resulting aldehyde, yields 7-methyl-1-benzofuran-2-carboxylic acid.

Regioselective Synthesis Strategies

Controlling the regioselectivity of the cyclization reaction is crucial for the synthesis of specifically substituted benzofuran-2-carboxylates. When the aromatic precursor has multiple potential sites for cyclization, mixtures of regioisomers can be formed. nsf.gov

Several strategies have been developed to achieve high regioselectivity. One approach involves using starting materials where only one ortho position is available for cyclization, thus dictating the outcome of the reaction. nsf.gov In cases where both ortho positions are unsubstituted, the sterically less-hindered product is often favored. nsf.gov

More advanced strategies employ directing groups to control the position of C-H functionalization and subsequent cyclization. For example, the use of an 8-aminoquinoline (B160924) (8-AQ) directing group in combination with palladium catalysis allows for the regioselective C-H arylation at the C3 position of a benzofuran-2-carboxamide (B1298429) precursor. nih.govmdpi.comnih.gov

Furthermore, catalyst-controlled regioselectivity has been demonstrated in the hydroheteroarylation of vinylarenes with electron-rich heteroarenes, including benzofurans. organic-chemistry.org By selecting the appropriate nickel catalyst and ligand, either branched or linear products can be obtained with high selectivity. organic-chemistry.org Indium(III) triflate has also been shown to be an effective catalyst for the regioselective cascade [3+2] cycloaddition of quinones with β-ketoamides to produce benzofuran-3-carboxamides. rsc.orgrsc.org

Expedited and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant focus on developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. These approaches aim to reduce reaction times, minimize waste, and utilize less hazardous reagents and solvents.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of benzofuran derivatives. scispace.com This technique often leads to dramatic reductions in reaction times and can improve yields compared to conventional heating methods. scispace.com

A notable application of microwave assistance is in the Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. nih.govnih.govnih.gov Under microwave irradiation, this reaction can be completed in as little as 5 minutes with very high yields, a significant improvement over the traditional 3-hour reflux. nih.govnih.gov This expedited protocol has been successfully applied to the synthesis of a series of benzofuran-2-carboxylic acid derivatives. nih.gov

Microwave-assisted synthesis has also been employed for the preparation of ethyl-3-arylaminobenzofuran-2-carboxylates. scispace.com This solvent-free method is not only faster than conventional heating but also eliminates the risks associated with explosive solvents. scispace.com Additionally, microwave irradiation has been utilized in the Suzuki cross-coupling reaction of 5-bromobenzofuran-2-carboxylate esters with arylboronic acids to produce 5-arylbenzofuran-2-carboxylates, demonstrating the versatility of this technology in the functionalization of the benzofuran scaffold. umich.eduresearchgate.net

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives with diverse biological activities. Functionalization can be achieved at various positions of the benzofuran ring system, allowing for the fine-tuning of its properties.

One common strategy involves the modification of the carboxylic acid group. For example, the synthesis of novel benzofuran-2-carboxamide ligands has been achieved through a microwave-assisted Perkin rearrangement followed by N-alkylation. nih.gov This approach allows for the introduction of various amine substituents.

Another key strategy is the C-H functionalization of the benzofuran core. The use of directing groups, such as 8-aminoquinoline, enables the site-selective introduction of aryl and heteroaryl substituents at the C3 position via palladium catalysis. mdpi.comnih.gov The directing group can then be cleaved and the C3-arylated product can be further diversified through a one-pot, two-step transamidation procedure. mdpi.comnih.gov This modular approach provides access to a diverse collection of structurally complex benzofuran derivatives. mdpi.comnih.gov

Furthermore, the benzofuran ring itself can be modified. For instance, dearomatizing 2,3-fluoroaroylation of benzofurans using aroyl fluorides as bifunctional reagents, under cooperative N-heterocyclic carbene (NHC) and photoredox catalysis, provides access to 2,3-difunctionalized dihydrobenzofurans. acs.org

The following table summarizes some examples of derivatization reactions of the benzofuran-2-carboxylate scaffold:

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Bromocoumarins | NaOH, Ethanol, Microwave (5 min) | Benzofuran-2-carboxylic acids | nih.govnih.gov |

| Ethyl 3-hydroxybenzofuran-2-carboxylate | Aromatic amines, HCl (catalytic) | Ethyl 3-arylaminobenzofuran-2-carboxylates | scispace.com |

| Methyl 5-bromobenzofuran-2-carboxylate | Arylboronic acids, Pd(II)-complex, Microwave | Methyl 5-arylbenzofuran-2-carboxylates | umich.eduresearchgate.net |

| Benzofuran-2-carboxylic acid | 8-Aminoquinoline, HATU, DIPEA; then Aryl iodide, Pd(OAc)₂, Ag₂CO₃; then Boc₂O, DMAP; then Amine | C3-Arylated benzofuran-2-carboxamides | mdpi.comnih.gov |

| Benzofurans | Aroyl fluorides, NHC, Photoredox catalyst | 3-Aroyl-2-fluoro-2,3-dihydrobenzofurans | acs.org |

Halogenation and Introduction of Halogenated Moieties

The introduction of halogen atoms, such as chlorine and bromine, onto the benzofuran ring is a common strategy to modulate the electronic properties and biological activity of the resulting molecules. Halogenation can occur at various positions on the benzofuran core, depending on the starting material and reaction conditions.

Research has shown that the benzofuran ring of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can be halogenated at the C4 position. mdpi.com For instance, reaction with chlorine gas, generated in situ from potassium permanganate (B83412) and hydrochloric acid, yields methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. mdpi.com Similarly, bromination using molecular bromine in chloroform (B151607) can introduce bromine atoms. In one study, reacting methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate with bromine in chloroform resulted in the substitution of the acetyl group's methyl hydrogens to form methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. mdpi.com Another procedure involves dissolving the appropriate ester in chloroform and adding a solution of bromine in chloroform dropwise to achieve bromination. mdpi.com These halogenated derivatives are often explored for their potential as anticancer agents. mdpi.comresearchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Cl₂ (from KMnO₄ + HCl), CHCl₃ | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | mdpi.com |

| Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Br₂, CHCl₃ | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | mdpi.com |

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Br₂, CHCl₃ | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | mdpi.com |

Alkylation and Arylation Modifications

The carbon-hydrogen (C–H) bonds of the benzofuran scaffold can be functionalized through alkylation and arylation reactions, enabling the introduction of diverse substituents. Palladium-catalyzed C–H activation is a powerful tool for these transformations, often requiring the use of a directing group to control regioselectivity.

For instance, the C3-position of the benzofuran ring can be arylated. mdpi.com This is often achieved by first converting the benzofuran-2-carboxylic acid into an N-(quinolin-8-yl)benzofuran-2-carboxamide. mdpi.comnih.gov This amide acts as a directing group, facilitating a palladium-catalyzed reaction with an aryl iodide to install the aryl group at the C3 position. mdpi.com The reaction typically employs a palladium acetate (B1210297) catalyst with silver acetate and sodium acetate in a solvent like cyclopentyl methyl ether (CPME) at elevated temperatures. mdpi.com This modular strategy allows for the synthesis of a wide array of C3-arylated benzofuran derivatives. nih.gov Similarly, Pd(II)-catalyzed methods using an 8-aminoquinoline directing group have been developed for the γ-C–H alkylation of 3-methyl-benzofuran-2-carboxylic acid systems. researchgate.net

| Reaction Type | Starting Material | Key Reagents | Product Type | Reference |

| C3-H Arylation | N-(quinolin-8-yl)benzofuran-2-carboxamide | Aryl iodide, Pd(OAc)₂, AgOAc | C3-Arylated benzofuran-2-carboxamide | mdpi.com |

| C–H Arylation | Benzofuran-2-carboxylic acid (converted to 8-AQ amide) | Aryl iodide, Pd(OAc)₂ | 3-Aryl-benzofuran-2-carboxamide derivatives | nih.gov |

| γ-C–H Alkylation | 3-Methyl-benzofuran-2-carboxylic acid (with 8-aminoquinoline directing group) | Pd(II) catalyst | γ-Alkylated 3-methyl-benzofuran-2-carboxylic acid derivative | researchgate.net |

Introduction of Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrazoles, Quinolines)

This compound and its derivatives are valuable precursors for synthesizing hybrid molecules containing other heterocyclic systems, such as triazoles, pyrazoles, and quinolines.

Triazoles: A common route to benzofuran-1,2,3-triazole hybrids involves a multi-step synthesis starting from the hydrolysis of ethyl or this compound to benzofuran-2-carboxylic acid. niscpr.res.inncsu.edu The acid is then converted into an active intermediate. One method involves reacting the acid with thionyl chloride and then with propargyl alcohol to form prop-2-yn-1-yl benzofuran-2-carboxylate. niscpr.res.in This alkyne-containing intermediate can then undergo a copper-catalyzed "click reaction" with various aryl or benzyl (B1604629) azides to produce the desired 1,2,3-triazole derivatives in good yields. niscpr.res.in Alternatively, the carboxylic acid can be coupled with propargylamine (B41283) to form an N-(prop-2-ynyl)benzofuran-2-carboxamide, which then reacts with azides to yield N-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamides. ncsu.edu

Pyrazoles: The synthesis of benzofuran-pyrazole hybrids often begins with the modification of the methyl ester. For example, methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, prepared from the condensation of a hetaryl ketone and diethyl oxalate, serves as a key intermediate. derpharmachemica.com This 1,3-dicarbonyl compound readily reacts with nucleophiles like hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) in a condensation-cyclodehydration reaction to form the corresponding pyrazole-3-carboxylate derivatives. derpharmachemica.comscielo.org.za In another approach, 7-methoxy-benzofuran-2-carboxylic acid ethyl ester is converted to the corresponding hydrazide by reacting with hydrazine hydrate. derpharmachemica.com This hydrazide can then be reacted with dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) to construct the pyrazole (B372694) ring. derpharmachemica.com

Quinolines: The synthesis of 2-(1-benzofuran-2-yl)quinoline derivatives can be achieved through several pathways. One efficient method is a one-pot, three-step reaction starting from ethyl 2-chloromethylquinoline-3-carboxylate and a substituted salicylaldehyde. scielo.br This process involves a Williamson ether synthesis, followed by hydrolysis of the ester and an intramolecular cyclization to form the benzofuran ring attached to the quinoline (B57606) core. scielo.br Another strategy involves the Pfitzinger reaction, where 1-(1-benzofuran-2-yl)ethanone is reacted with a substituted isatin (B1672199) in a basic medium to construct the 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid scaffold. tandfonline.com The resulting carboxylic acid can then be esterified with various alcohols to yield the corresponding methyl, ethyl, or butyl esters. tandfonline.com

| Target Heterocycle | Starting Material | Key Intermediate(s) | Key Reaction(s) | Reference |

| 1,2,3-Triazole | Ethyl/Methyl 1-benzofuran-2-carboxylate | Prop-2-yn-1-yl benzofuran-2-carboxylate | Hydrolysis, Esterification, Click Reaction | niscpr.res.in |

| 1,2,3-Triazole | Benzofuran-2-carboxylic acid | N-(prop-2-ynyl)benzofuran-2-carboxamide | Amidation, Click Reaction | ncsu.edu |

| Pyrazole | Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | - | Condensation-Cyclodehydration with hydrazines | derpharmachemica.comscielo.org.za |

| Pyrazole | 7-Methoxy-benzofuran-2-carboxylic acid ethyl ester | 7-Methoxy-benzofuran-2-carboxylic acid hydrazide | Hydrazide formation, Condensation with dicarbonyls | derpharmachemica.com |

| Quinoline | 1-(1-Benzofuran-2-yl)ethanone, Substituted isatin | 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid | Pfitzinger reaction, Esterification | tandfonline.com |

| Quinoline | Ethyl 2-chloromethylquinoline-3-carboxylate, Salicylaldehyde | - | One-pot Williamson ether synthesis, Hydrolysis, Cyclization | scielo.br |

Esterification and Amidation Reactions for Related Derivatives

The carboxylate group at the C2 position of the benzofuran ring is a prime site for modification through esterification and amidation reactions. These transformations are fundamental for creating libraries of compounds for further study.

Esterification: Transesterification can occur under certain reaction conditions. For example, when synthesizing a methyl 5-(benzofuran-2-yl)-isoxazole-3-carboxylate, heating in absolute ethanol in the presence of concentrated HCl led to the formation of the corresponding ethyl ester. scielo.org.za More commonly, the carboxylic acid, obtained from the hydrolysis of the methyl ester, is the starting point. For instance, 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acids can be refluxed with various alcohols (methanol, ethanol, propanol, etc.) in the presence of a catalytic amount of concentrated sulfuric acid to yield the desired esters in good yields. tandfonline.com

Amidation: Amidation is a key transformation for producing benzofuran-2-carboxamides. The most straightforward route involves converting the benzofuran-2-carboxylic acid to the amide. This can be achieved by first treating the acid with an activating agent like oxalyl chloride, followed by reaction with an amine. nih.gov In a more sophisticated approach, palladium-catalyzed C-H arylation products, which are N-(quinolin-8-yl)benzofuran-2-carboxamides, can undergo transamidation. nih.gov This one-pot, two-step procedure involves activation with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) followed by aminolysis with a primary or secondary amine, allowing for the synthesis of diverse C3-substituted benzofuran-2-carboxamides while cleaving the directing group. nih.gov Direct amidation of esters, including the lactone benzofuran-2(3H)-one, can also be achieved using mechanochemical methods like ball milling.

| Reaction | Starting Material | Reagents | Product | Reference |

| Esterification | 2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid | Methanol, conc. H₂SO₄ | Methyl 2-(1-benzofuran-2-yl)quinoline-4-carboxylate | tandfonline.com |

| Amidation | 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | Oxalyl chloride, NH₄OH | 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | nih.gov |

| Transamidation | C3-Arylated N-(quinolin-8-yl)benzofuran-2-carboxamide | (Boc)₂O, DMAP; then Amine | C3-Arylated benzofuran-2-carboxamide | nih.gov |

| Amidation | Benzofuran-2(3H)-one (Lactone) | Morpholine, K₂CO₃ (Ball milling) | 2-(2-Hydroxyphenyl)-1-morpholinoethan-1-one |

Advanced Structural Characterization and Spectroscopic Analysis of Methyl 1 Benzofuran 2 Carboxylate Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of methyl 1-benzofuran-2-carboxylate analogs. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In ¹H NMR spectra of this compound analogs, the methyl ester protons typically appear as a singlet in the range of δ 4.0-4.03 ppm. tandfonline.com The aromatic protons of the benzofuran (B130515) and any attached quinoline (B57606) rings resonate in the downfield region, generally between δ 7.32 and 8.61 ppm. tandfonline.com For instance, in methyl 2-(1-benzofuran-2-yl) quinoline-4-carboxylate, the singlet for the methyl protons is observed at δ 4.0 ppm. tandfonline.com The aromatic protons exhibit complex splitting patterns, with doublets, triplets, and multiplets appearing based on their coupling with neighboring protons. tandfonline.comscielo.br

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the methyl ester in these analogs typically resonates at approximately δ 165 ppm. tandfonline.com The carbons of the methyl ester group appear around δ 53 ppm. tandfonline.com The aromatic carbons of the benzofuran and other fused rings display signals in the range of δ 107 to 155 ppm. tandfonline.comscielo.br For example, in methyl 2-(1-benzofuran-2-yl) quinoline-4-carboxylate, the ester carbonyl carbon appears at δ 165.83 ppm, and the methyl ester carbon is at δ 52.99 ppm. tandfonline.com

Substituents on the benzofuran ring significantly influence the chemical shifts. For example, in methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate, the methyl protons of the ester appear at δ 3.95 ppm, while the acetyl and methoxy (B1213986) protons have distinct signals at δ 2.73 ppm and δ 3.94-3.95 ppm, respectively. mdpi.com The carbon signals are also shifted accordingly, with the acetyl carbonyl appearing at δ 197.50 ppm. mdpi.com

Here is an interactive data table summarizing the ¹H and ¹³C NMR data for selected this compound analogs:

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |

| Methyl 2-(1-benzofuran-2-yl) quinoline-4-carboxylate | 4.0 (s, 3H), 7.32-8.61 (m, Ar-H) | 52.99 (OCH₃), 107.27-154.98 (Ar-C), 165.83 (C=O) | tandfonline.com |

| Methyl 2-(1-benzofuran-2-yl)-8-fluoroquinoline-4-carboxylate | 4.01 (s, 3H), 7.29-8.46 (m, Ar-H) | 53.06 (OCH₃), 107.87-158.42 (Ar-C), 165.41 (C=O) | tandfonline.com |

| Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate | 2.55 (s, 3H), 2.73 (s, 3H), 3.94 (s, 3H), 3.95 (s, 3H), 3.95 (s, 3H), 7.10 (s, 1H) | 9.22, 32.34, 51.84, 56.38, 62.40, 104.42, 120.28, 124.84, 125.43, 141.68, 145.57, 148.67, 150.58, 160.41, 197.50 | mdpi.com |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 2.63 (s, 3H), 3.95 (s, 3H), 6.72 (s, 1H), 8.00 (s, 1H), 11.98 (s, 1H) | Not provided | mdpi.com |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound and its analogs, IR spectra provide characteristic absorption bands that confirm the presence of key structural features.

A prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. This band typically appears in the range of 1710–1755 cm⁻¹. tandfonline.comscielo.br For instance, in a series of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid methyl esters, the C=O stretch was observed between 1720 and 1750 cm⁻¹. tandfonline.com

Other significant vibrational bands include:

C-O Stretching: The C-O stretching of the ester group and the furan (B31954) ring ether linkage are typically observed in the region of 1100–1300 cm⁻¹. For example, a C-O stretch is reported at 1145 cm⁻¹ for methyl 2-(1-benzofuran-2-yl) quinoline-4-carboxylate. tandfonline.com

C=C Stretching: The aromatic C=C stretching vibrations of the benzofuran and any other aromatic rings usually appear in the 1450–1620 cm⁻¹ region. tandfonline.comscielo.br

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹. tandfonline.com

O-H Stretching: For analogs containing a hydroxyl group, a broad absorption band for the O-H stretch is expected in the region of 3200–3600 cm⁻¹. scielo.br

The table below presents a summary of the characteristic IR absorption bands for some this compound analogs.

| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Reference |

| Methyl 2-(1-benzofuran-2-yl) quinoline-4-carboxylate | 1750 | 1145, 1250 (C-N) | 1610 | 3100 | tandfonline.com |

| Methyl 2-(1-benzofuran-2-yl)-8-fluoroquinoline-4-carboxylate | 1755 | 1140, 1250 (C-N) | 1610 | 3100 | tandfonline.com |

| 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 1697 | 1258, 1110 | Not provided | 3449 (O-H) | beilstein-journals.org |

| 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Not provided | Not provided | Not provided | Not provided | asianpubs.org |

The precise positions of these bands can be influenced by the presence of other substituents on the benzofuran ring system, providing further structural information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound analogs. It also provides valuable information about the fragmentation patterns of these molecules, which aids in their structural elucidation.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. For example, the EI-MS spectrum of 2-(benzofuran-2-yl)-5-nitro-1H-benzimidazole, a related benzofuran derivative, shows a molecular ion peak at m/z 334, corresponding to its molecular weight. scielo.br

A common fragmentation pathway for these compounds involves the loss of the carboxyl group (–COOH) or the methoxycarbonyl group (–COOCH₃), resulting in a significant fragment ion. For instance, the fragmentation of 2-(benzofuran-2-yl)-5-nitro-1H-benzimidazole shows a base peak at m/z 289, corresponding to the loss of a carboxyl group ([M-COOH]⁺). scielo.br Similarly, for a bromo-substituted analog, the loss of the carboxyl group leads to a prominent peak at m/z 323 from a molecular ion of m/z 368. scielo.br

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. For example, for methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate, the calculated mass for the sodium adduct [M+Na]⁺ was 315.0839, which was in excellent agreement with the found value of 315.0839. mdpi.com

The following table summarizes the mass spectrometry data for several this compound analogs.

| Compound | Molecular Formula | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| 2-(benzofuran-2-yl)-5-nitro-1H-benzimidazole | C₁₈H₁₀N₂O₅ | EI-MS | 334 (5%) | 289 ([M-COOH]⁺, 100%) | scielo.br |

| Bromo-substituted benzofuran-quinoline derivative | C₁₈H₁₀BrNO₃ | EI-MS | 368 (25%) | 323 ([M-COOH]⁺, 90%) | scielo.br |

| Methyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate | C₁₅H₁₆O₆ | HRMS (ESI) | 315.0839 ([M+Na]⁺) | Not provided | mdpi.com |

| 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | C₁₉H₁₁NO₅ | ESI-MS | 334.1 ([M+H]⁺) | Not provided | beilstein-journals.org |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

For this compound and its analogs, X-ray diffraction studies have revealed that the benzofuran ring system is generally planar. iucr.orgresearchgate.net The planarity of the core structure is a key feature that influences the electronic properties and intermolecular interactions of these compounds.

Molecular Conformation and Bond Geometries

The molecular conformation of this compound analogs is largely dictated by the planar benzofuran core. For example, in methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate, the entire molecule is nearly planar, with a root-mean-square deviation of 0.071 Å for the non-hydrogen atoms. iucr.org Similarly, a bromo-substituted benzofuran oxime derivative is also almost planar, with an r.m.s. deviation of 0.031 Å for the non-hydrogen atoms. researchgate.net

The bond lengths and angles within the benzofuran ring are consistent with its aromatic character. For example, in 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, the N-O bond distances in the nitro group range from 1.214(2) to 1.219(2) Å, and the C-N bond distances range from 1.389(2) to 1.463(2) Å. asianpubs.org

The following table presents selected bond lengths and angles for a representative this compound analog.

| Compound | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |

| 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | N-O: 1.214(2) - 1.219(2), C-N: 1.389(2) - 1.463(2) | C8-C7-N5-C15: 109.6(2), C8-C7-N5-C31: -66.7(3) | asianpubs.org |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen bonding is a common feature, particularly in analogs containing hydroxyl or amino groups. For example, in the crystal structure of a bromo-substituted benzofuran oxime, inversion dimers are formed through pairs of O—H···N hydrogen bonds, creating R²₂(6) loops. researchgate.net Weak C—H···O and C—H···N interactions are also observed, connecting molecules into ribbons. iucr.orgresearchgate.net

π-π stacking interactions between the aromatic rings of adjacent molecules are also prevalent. In the crystal structure of 2,5,7-trimethyl-3-phenylsulfonyl-1-benzofuran, aromatic π–π stacking interactions are observed between the furan and benzene (B151609) rings of neighboring molecules, with a centroid–centroid distance of 3.874(2) Å. iucr.org C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, further stabilize the crystal packing. iucr.org

In some cases, the substitution pattern can prevent π-stacking. For instance, the crystalline structures of some vinylene derivatives of benzofuran showed only lateral contacts involving the benzofurans and no π-stacking. acs.org

The table below summarizes the types of intermolecular interactions observed in the crystal structures of some this compound analogs.

| Compound | Intermolecular Interactions | Key Distances/Geometries | Reference |

| Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate | C—H···O, C—H···N | C7—H7···O3: 3.248(3) Å, C10—H10···N1: 3.600(2) Å | iucr.org |

| Bromo-substituted benzofuran oxime derivative | O—H···N hydrogen bonds, π-π stacking | Centroid-centroid distances: 3.9447(12) Å and 3.9100(12) Å | researchgate.net |

| 2,5,7-Trimethyl-3-phenylsulfonyl-1-benzofuran | π-π stacking, C-H···π interactions | Centroid-centroid distance: 3.874(2) Å, C12—H12···Cg1 separation: 2.81 Å | iucr.org |

| 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | C-H···O intermolecular hydrogen bonding, C-H···π interactions | Not specified | asianpubs.org |

Crystal Packing Arrangements

The combination of molecular conformation and intermolecular interactions leads to specific crystal packing arrangements. These arrangements can range from simple layered structures to complex three-dimensional networks.

For example, in 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, the intermolecular C-H···O hydrogen bonds and C-H···π interactions result in a 2D supramolecular layer structure. asianpubs.org Similarly, in methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate, weak C—H···O and C—H···N interactions connect the molecules into ribbons propagating parallel to the a-axis. iucr.org

The substitution pattern on the benzofuran core can significantly influence the crystal packing. For instance, a study on benzofuranvinyl-substituted benzene derivatives showed that the degree of substitution has a drastic effect on the crystal packing, leading to different packing motifs such as herringbone and hexagonal arrangements. rsc.org In some cases, different crystallization conditions can lead to polymorphism, where the same compound crystallizes in different crystal structures. rsc.org

The following table provides examples of the crystal packing arrangements observed for some this compound analogs.

| Compound | Crystal System | Space Group | Packing Description | Reference |

| 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Triclinic | P-1 | 2D supramolecular layer structure | asianpubs.org |

| Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate | Monoclinic | P2₁/a | Ribbons propagating parallel to the a-axis | iucr.org |

| 1,4-bis[2-(benzofuran-2-yl)vinyl]benzene | Monoclinic | P2₁/c | Two-dimensional herringbone packing motif | rsc.org |

| Bromo-substituted benzofuran oxime derivative | Not specified | Not specified | Inversion dimers linked by hydrogen bonds and interconnected via π-π interactions | researchgate.net |

Computational Chemistry and Theoretical Modeling of Methyl 1 Benzofuran 2 Carboxylate and Its Biological Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. ekb.egweizmann.ac.il By modeling the electron density, DFT provides a balance between computational cost and accuracy for systems of chemical interest. ekb.eg Calculations for benzofuran (B130515) derivatives are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) or 6-311++G(d,p), to achieve reliable results. researchgate.netresearchgate.netresearchgate.net

The electronic structure of a molecule governs its chemical behavior. For the closely related 1-benzofuran-2-carboxylic acid, DFT calculations have been used to determine key quantum chemical descriptors that predict its reactivity. researchgate.net These descriptors, including ionization potential, electron affinity, chemical potential, and electrophilicity, provide a quantitative measure of the molecule's tendency to interact with other chemical species. The analysis of these parameters helps in understanding the kinetic stability and reactivity of the compound. researchgate.net

Table 1: Calculated Reactivity Descriptors for 1-Benzofuran-2-carboxylic Acid

| Descriptor | Value (eV) |

|---|---|

| E HOMO | -6.366 |

| E LUMO | -1.632 |

| Ionization Potential (I) | 6.366 |

| Electron Affinity (A) | 1.632 |

| Chemical Potential (µ) | -3.999 |

| Electrophilicity (ω) | 3.374 |

Data sourced from a study on 1-benzofuran-2-carboxylic acid, which serves as a model for Methyl 1-benzofuran-2-carboxylate. researchgate.net

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For 1-benzofuran-2-carboxylic acid, DFT methods have been used to calculate geometric parameters like bond lengths and angles. researchgate.net These theoretical values show good agreement with experimental data obtained from X-ray diffraction, validating the computational model. researchgate.netresearchgate.net For instance, the molecule is found to be planar, with the benzofuran oxygen positioned anti to the carboxylic -OH group. researchgate.net

Vibrational frequency calculations are also performed to predict the infrared (IR) and Raman spectra of the molecule. nih.govgaussian.com The calculated frequencies for 1-benzofuran-2-carboxylic acid correspond well with experimental FT-IR spectra, aiding in the assignment of specific vibrational modes to different functional groups within the molecule. researchgate.net

Table 2: Comparison of Selected Experimental and Calculated Geometric Parameters for 1-Benzofuran-2-carboxylic Acid

| Parameter | Bond | Experimental (Å) | Calculated (B3LYP/6-31G(d,p)) (Å) |

|---|---|---|---|

| Bond Length | C14-O15 | 1.2522 | 1.2156 |

| Bond Length | C14-O16 | 1.2784 | 1.3591 |

| Bond Length | C14-C7 | 1.4570 | 1.4660 |

Data from a study on 1-benzofuran-2-carboxylic acid, a close structural analog. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. uni-muenchen.denih.gov It is a valuable tool for predicting how a molecule will interact with other species, particularly in biological systems. uni-muenchen.de The MEP map uses a color scale to denote different electrostatic potential regions: red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential) that are prone to nucleophilic attack. researchgate.net

In studies of 1-benzofuran-2-carboxylic acid, MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the carboxylic group, identifying them as the primary sites for electrophilic interactions. researchgate.net The hydrogen atoms, in contrast, are characterized by positive potential. researchgate.net This mapping provides a clear guide to the molecule's reactivity and intermolecular interaction sites. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net

For 1-benzofuran-2-carboxylic acid, the HOMO is primarily located over the benzofuran ring system, while the LUMO is distributed over the carboxylic acid group and the furan (B31954) ring. researchgate.net A smaller HOMO-LUMO energy gap suggests a higher reactivity and a greater ease of intramolecular charge transfer. researchgate.net The calculated energy gap for the parent acid provides insight into the electronic transitions and bioactivity of this class of compounds. researchgate.net

Table 3: Frontier Molecular Orbital Energies for 1-Benzofuran-2-carboxylic Acid

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.366 |

| LUMO | -1.632 |

| Energy Gap (ΔE) | 4.734 |

Data sourced from a study on 1-benzofuran-2-carboxylic acid. researchgate.net

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. researchgate.netresearchgate.net This technique is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a biological target. nih.gov

For benzofuran derivatives, molecular docking studies have been conducted to explore their potential as inhibitors of various enzymes, such as cyclooxygenase-2 (COX-2) or DNA gyrase. researchgate.netmdpi.com These simulations predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which quantifies the strength of the ligand-receptor interaction. nih.govresearchgate.net

The results also reveal the specific binding mode, detailing the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govmdpi.com Although specific docking studies for this compound are not widely published, the methodology allows for its theoretical evaluation against various biological targets. Such simulations would identify the crucial structural features of the molecule that contribute to binding and could guide the synthesis of more potent and selective analogues. rsc.org The analysis typically involves comparing the binding mode of the test compound to that of a known inhibitor to validate the predicted interactions. nih.gov

Table 4: Illustrative Example of Molecular Docking Results for a Benzofuran Derivative

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Example Target (e.g., COX-2) | -11.2 | Arg106, Phe504 | Hydrogen Bond |

| Leu286, Trp231 | Hydrophobic Interaction |

This table is a representative example based on docking studies of various benzofuran compounds to illustrate typical results. nih.govmdpi.com

Analysis of Receptor-Ligand Interaction Profiles.

Computational docking studies are instrumental in elucidating the binding modes of ligands within the active sites of protein targets, thereby providing insights into the molecular basis of their biological activity. orientjchem.org For derivatives of this compound, these in silico techniques have been pivotal in understanding their interactions with various receptors.

Molecular docking analyses of benzofuran derivatives have revealed key interactions that contribute to their binding affinity. For instance, studies on 3-methyl-1-benzofuran-2-carbohydrazide, a related compound, showed significant docking scores against protein targets such as Aurora A kinase (PDB: 3LAU) and Dictyostelium myosin (PDB: 1VOM), suggesting potential as an anticancer and antituberculosis agent. asianpubs.org The analysis of the receptor-ligand interactions highlighted the importance of polar interactions within the active site. asianpubs.org

Similarly, docking studies of other benzofuran derivatives have identified crucial hydrogen bonding and hydrophobic interactions. nih.gov For example, in the context of α-glucosidase inhibition, the benzofuran scaffold, along with other structural features like pyrazole (B372694) rings and phenyl groups, contributes to the binding affinity through these interactions. nih.gov The binding model of the most potent inhibitors is typically evaluated using their G-scores, which are disclosed through docking analysis with visualization tools. derpharmachemica.com

The nature of the substituents on the benzofuran ring significantly influences the interaction profile. Molecular dynamics (MD) simulations have been employed to understand the dynamic factors and stability of ligand-protein interactions, which are aspects that docking studies alone may not fully capture. rsc.org These simulations have shown how different substitutions on the benzofuran moiety can alter the ligand's conformation within the receptor's binding site, leading to varied pharmacological responses. rsc.org

The following table summarizes the results of docking studies for various benzofuran derivatives with different protein targets, illustrating the common types of interactions observed.

| Derivative | Protein Target (PDB ID) | Key Interacting Residues | Interaction Type | Docking Score / Binding Affinity |

|---|---|---|---|---|

| 3-Methyl-1-benzofuran-2-carbohydrazide | Aurora A kinase (3LAU) | Not Specified | Polar Interactions | -6.726 asianpubs.org |

| 3-Methyl-1-benzofuran-2-carbohydrazide | Dictyostelium myosin (1VOM) | Not Specified | Polar Interactions | -5.760 asianpubs.org |

| Biphenyl pyrazole-benzofuran hybrid (8e) | α-glucosidase | Not Specified | Hydrogen Bonding, Hydrophobic, Electrostatic | Ki = 38 μM nih.gov |

| Acylsulfonamide-benzofuran (1) | KAT6A (2OZU) | Ile649 | Hydrogen Bond | Not Specified nih.gov |

Structure-Based Drug Design Initiatives.

The benzofuran scaffold, including derivatives of this compound, serves as a valuable starting point for structure-based drug design (SBDD) campaigns. orientjchem.orgnih.gov This approach leverages the three-dimensional structural information of the target protein to design and optimize potent and selective inhibitors. nih.govnih.gov

A notable example of SBDD involves the development of inhibitors for polyketide synthase 13 (Pks13), a crucial enzyme for the survival of Mycobacterium tuberculosis. nih.gov Starting from an early lead, benzofuran-3-carboxamide (B1268816) TAM16, which showed potent in vivo efficacy but also cardiotoxicity, a conformational restriction strategy was employed. nih.gov This led to the design of 3,4-fused tricyclic benzofurans with potent antitubercular activity and negligible inhibition of the hERG channel, thus addressing the cardiotoxicity issue. nih.gov

In another initiative, benzofuran derivatives have been designed as inhibitors of Pim-1 kinase, a target implicated in various cancers. nih.gov Computational analysis of benzofuran-2-carboxylic acids against Pim-1 kinase has provided valuable insights for designing new inhibitors with improved potency. nih.gov The studies highlighted that compounds with optimal basicity and a specific distance between acidic and basic groups showed the best interactions with the active site residues. nih.gov

Furthermore, fragment-based screening has identified benzofuran hits for acyl-coenzyme A synthetase long-chain family member 4 (ACSL4), a key regulator of ferroptosis and a promising therapeutic target. acs.org Molecular modeling and mutagenesis studies supported the binding of these benzofuran derivatives in the fatty acid pocket of ACSL4, leading to the discovery of potent and selective inhibitors. acs.org

Hybridization of the benzofuran scaffold with other privileged structures, such as piperazine, has been another successful SBDD strategy. This approach aimed to design novel type II inhibitors of cyclin-dependent kinase 2 (CDK2). tandfonline.com The resulting hybrid structures were linked to various tails to anchor them into the CDK2 kinase domain, leading to compounds with potent inhibitory activity. tandfonline.com

The table below outlines several structure-based drug design initiatives that have utilized the benzofuran scaffold.

| Target | Disease Area | Lead/Core Scaffold | Design Strategy | Outcome |

|---|---|---|---|---|

| Polyketide synthase 13 (Pks13) | Tuberculosis | Benzofuran-3-carboxamide | Conformational restriction | Potent inhibitors with reduced cardiotoxicity nih.gov |

| Pim-1 kinase | Cancer | Benzofuran-2-carboxylic acid | Optimization of basicity and pharmacophore distance | Design principles for new potent inhibitors nih.gov |

| Acyl-coenzyme A synthetase long-chain family member 4 (ACSL4) | Ferroptosis-related diseases | Benzofuran | Fragment-based screening and optimization | Discovery of potent and selective inhibitors acs.org |

| Cyclin-dependent kinase 2 (CDK2) | Cancer | Benzofuran-piperazine hybrid | Hybridization and anchoring strategy | Potent type II inhibitors tandfonline.com |

Biological Activity and Pharmacological Efficacy of Methyl 1 Benzofuran 2 Carboxylate Analogs

Anticancer and Cytotoxic Activities.mdpi.commdpi.comnih.govresearchgate.netnih.gov

The benzofuran (B130515) core is a fundamental structural unit in many biologically active natural and synthetic compounds. nih.gov Its derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms. mdpi.commdpi.com Halogenation of the benzofuran ring, for instance, has been shown to significantly enhance anticancer activity. mdpi.comnih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., Leukemia, Breast, Prostate, Colon, Kidney).mdpi.commdpi.combohrium.comtandfonline.comresearchgate.net

Numerous studies have documented the in vitro cytotoxic effects of methyl 1-benzofuran-2-carboxylate analogs against a panel of human cancer cell lines. For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated significant activity. Specifically, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) was most effective against A549 (lung cancer) cells, while methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) showed considerable activity against both A549 and HepG2 (liver cancer) cells. bohrium.comresearchgate.net

A series of newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were tested against chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) cell lines. mdpi.com Two compounds, in particular, exhibited selective toxicity towards K562 cells while showing no harmful effects on normal human keratinocytes. mdpi.com Similarly, other research has highlighted the potent cytotoxicity of certain benzofuran derivatives against K562 and HL-60 leukemia cells. mdpi.com

Furthermore, antiproliferative evaluations of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters were conducted on five human cancer cell lines: K562, MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), Colo 205 (colorectal adenocarcinoma), and HepG2. tandfonline.com Another study reported on benzofuran-based carboxylic acids that displayed antiproliferative action toward MDA-MB-231 breast cancer cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected this compound Analogs

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | Promising activity | bohrium.comresearchgate.net |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | Significant activity | bohrium.comresearchgate.net |

| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives | K562 (Leukemia) | Selective toxicity | mdpi.com |

| Halogenated benzofuran derivatives | K562, HL-60 (Leukemia) | Remarkable cytotoxicity | mdpi.com |

| 2-(1-Benzofuran-2-yl) quinoline-4-carboxylic acid esters | K562, MCF-7, HeLa, Colo 205, HepG2 | Antiproliferative effect | tandfonline.com |

| Benzofuran-based carboxylic acids | MDA-MB-231 (Breast) | Antiproliferative action | nih.gov |

Induction of Apoptosis and Cell Death Pathways (e.g., Caspase-Dependent, Autophagy).mdpi.comnih.govnih.govnih.gov

A primary mechanism by which this compound analogs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Research has shown that these compounds can trigger both receptor-mediated and mitochondrial apoptotic pathways. mdpi.com

For example, a synthetic derivative of benzofuran lignan (B3055560), referred to as Benfur, was found to induce apoptosis in p53-positive cells. nih.govnih.gov This induction was associated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.govnih.gov Further investigations into derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one confirmed their proapoptotic properties through the Annexin V-FITC assay and the Caspase-Glo 3/7 assay, which measures the activity of caspases 3 and 7. mdpi.com These studies revealed that the compounds induce apoptosis in K562 leukemia cells. mdpi.com

In addition to caspase-dependent pathways, some benzofuran derivatives have been shown to induce cell death through autophagy. mdpi.com The multifaceted actions of these compounds highlight their potential as versatile anticancer agents. mdpi.com

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase).nih.govnih.govtandfonline.commdpi.com

Many this compound analogs have been found to interfere with the normal progression of the cell cycle, a hallmark of many anticancer drugs. tandfonline.commdpi.com A common mechanism observed is the arrest of cancer cells in the G2/M phase of the cell cycle. nih.govnih.govtandfonline.commdpi.com

For instance, a novel synthetic benzofuran lignan derivative was shown to arrest Jurkat T lymphocytes in the G2/M phase in a dose- and time-dependent manner. nih.govnih.gov This arrest was linked to an increase in the levels of p21, p27, and cyclin B. nih.gov Similarly, certain 3-(piperazinylmethyl)benzofuran derivatives, identified as CDK2 inhibitors, also caused cell cycle arrest in the G2/M phase in Panc-1 pancreatic cancer cells. tandfonline.com

Further studies on benzofuran-based carboxylic acids demonstrated that a particularly potent derivative arrested MDA-MB-231 breast cancer cells at the G2/M phase, increasing the cell population in this phase from 10.80% in control cells to 32.30% in treated cells. nih.gov Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also exhibited cell cycle arrest capabilities; one compound induced G2/M phase arrest in HepG2 cells, while another caused arrest at the S and G2/M phases in A549 cells. bohrium.comresearchgate.netresearchgate.net This disruption of the cell cycle prevents cancer cells from dividing and proliferating.

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels.mdpi.comnih.govbohrium.commdpi.com

This compound analogs can modulate the levels of intracellular reactive oxygen species (ROS), which plays a crucial role in their anticancer activity. mdpi.comnih.govbohrium.commdpi.com Depending on the specific compound and cell type, these derivatives can act as either pro-oxidants, increasing ROS levels to induce cell death, or as antioxidants. nih.govmdpi.com

Conversely, some benzofuran-2-carboxamide (B1298429) derivatives have demonstrated neuroprotective and antioxidant activity, highlighting the diverse biological roles of this class of compounds. semanticscholar.org

Anti-inflammatory and Immunomodulatory Effects (e.g., IL-6 Secretion).mdpi.comnih.govbohrium.comfrontiersin.orgmdpi.com

In addition to their direct cytotoxic effects, some this compound analogs possess anti-inflammatory and immunomodulatory properties. mdpi.comnih.govbohrium.com A key aspect of this is their ability to modulate the secretion of cytokines, such as interleukin-6 (IL-6), which is involved in inflammation and cancer progression. mdpi.comnih.govbohrium.com

Studies have shown that certain derivatives can significantly reduce the secretion of IL-6 in cancer cells. For instance, two derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to decrease IL-6 concentration in K562 cell culture medium. mdpi.com The compound BM7 also demonstrated the ability to suppress IL-6 release in several human cancer cell lines. nih.gov Similarly, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were also found to decrease IL-6 secretion. bohrium.com

Other research has highlighted the broader anti-inflammatory potential of benzofuran derivatives. A 3-arylbenzofuran derivative, EIE-2, was shown to inhibit the secretion of IL-6, IL-8, and TNF-α in PMA-treated Jurkat cells. frontiersin.org Furthermore, certain heterocyclic/benzofuran hybrids have been found to down-regulate the secretion of pro-inflammatory factors like NO, COX-2, TNF-α, and IL-6. mdpi.com Some benzofuran-2-carboxamide derivatives have also been identified as immunomodulatory agents that can block CCL20-induced chemotaxis. nih.gov

Antimicrobial Activities.nih.govnih.govmdpi.comrsc.orgrsc.orgresearchgate.net

The benzofuran scaffold is a valuable platform for the development of new antimicrobial agents, with numerous derivatives exhibiting activity against a range of bacteria and fungi. nih.govrsc.orgrsc.org

Thirteen benzofuran derivatives with aryl substituents at the C-3 position were synthesized and screened for their antibacterial and antifungal activities. nih.gov Four of these compounds displayed favorable antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 3.12 μg/mL against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus, and Bacillus subtilis. nih.gov

Another study investigated the antimicrobial activity of 3-benzofurancarboxylic acid derivatives against Gram-positive cocci, Gram-negative rods, and yeasts. mdpi.com Three compounds showed activity against Gram-positive bacteria with MIC values between 50 and 200 μg/mL, and two of these also exhibited antifungal activity against Candida species at an MIC of 100 μg/mL. mdpi.com

Furthermore, the introduction of a chloro substituent on the benzofuran ring in a series of benzofuran-2-carboxylate 1,2,3-triazoles was found to contribute significantly to their bioactivity against various bacterial and fungal strains. niscair.res.in A series of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives also showed good antimicrobial activity against four bacterial and four fungal organisms. nih.gov

Table 2: Antimicrobial Activity of Selected this compound Analogs

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| C-3 Aryl substituted benzofurans | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 μg/mL | nih.gov |

| 3-Benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50-200 μg/mL | mdpi.com |

| 3-Benzofurancarboxylic acid derivatives | Candida species | 100 μg/mL | mdpi.com |

| Benzofuran-2-carboxylate 1,2,3-triazoles | Various bacteria and fungi | Good zone of inhibition | niscair.res.in |

| 3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-ones | Various bacteria and fungi | Good antimicrobial activity | nih.gov |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Analogs of this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.govbenthamdirect.com The antibacterial potency of these derivatives is often influenced by the nature and position of substituents on the benzofuran ring. nih.gov

For instance, a series of (2S, 3R)-methyl-2-(4-alkoxy-3-methoxyphenyl)-7-methoxy-5-((E)-3-methoxy-3-oxoprop-1-enyl)-2,3-dihydrobenzofuran-3-carboxylates, synthesized from a derivative of this compound, were screened for their antibacterial activity. researchgate.net These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Corynebacterium diphtheriae, and Gram-negative bacteria including Proteus vulgaris and Escherichia coli. researchgate.net The results indicated that certain derivatives were potent antibacterial agents. researchgate.net

In another study, novel Schiff bases derived from 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid, which incorporates the benzofuran core, were synthesized and evaluated. researchgate.net Among the tested compounds, the carbohydrazide (B1668358) intermediate and specific Schiff base derivatives exhibited high activity against S. aureus and E. faecalis, with a minimum inhibitory concentration (MIC) of 0.064 mg/mL. researchgate.net

Furthermore, research on 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives revealed that (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was the most active compound against S. aureus and E. coli. nih.gov Other studies have also highlighted the broad-spectrum antibacterial activity of various benzofuran derivatives against strains like Bacillus subtilis, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govresearchgate.net The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran structure has been shown to enhance antibacterial activity. mdpi.comniscair.res.in For example, compounds with a chloro substituent on the benzofuran ring demonstrated significant bioactivity. niscair.res.in

Table 1: Antibacterial Activity of Selected this compound Analogs

| Compound/Derivative | Bacterial Strains | Activity/MIC | Reference |

|---|---|---|---|

| (2S, 3R)-Methyl-2-(4-alkoxy-3-methoxyphenyl)-7-methoxy-5-((E)-3-methoxy-3-oxoprop-1-enyl)-2,3-dihydrobenzofuran-3-carboxylates | Staphylococcus aureus, Corynebacterium diphtheriae, Proteus vulgaris, Escherichia coli | Potential antibacterial agents | researchgate.net |

| Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid | S. aureus, E. faecalis | MIC: 0.064 mg/mL | researchgate.net |

| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | S. aureus, E. coli | Most active derivative in its series | nih.gov |

| Halogenated derivatives of 3-benzofurancarboxylic acids | Gram-positive cocci | MIC: 50 to 200 μg/mL | mdpi.com |

| Benzofuran-2-carboxylate 1,2,3-triazoles with chloro substituent | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Significant bioactivity | niscair.res.in |

Antifungal Efficacy Against Various Fungal Strains

The antifungal potential of this compound analogs has been extensively investigated, with many derivatives showing promising activity against a variety of fungal pathogens. nih.govresearchgate.net These compounds often exert their effects by inhibiting crucial fungal enzymes, such as N-myristoyltransferase (NMT). researchgate.netmdpi.com

A series of novel benzofuran-triazole hybrids were synthesized and evaluated for their in vitro antifungal activity against pathogenic fungi. researchgate.netmdpi.com The results showed that these compounds exhibited moderate to satisfactory activity. researchgate.netmdpi.com Molecular docking studies suggested that these hybrids could bind to NMT, indicating a potential mechanism of action. researchgate.netmdpi.com Similarly, O-alkylamino derivatives of 2-benzofurancarboxylic acids and their amides have been identified as inhibitors of fungal NMT, giving them antifungal properties. researchgate.net

In another study, derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid were tested against various fungal strains. mdpi.com Certain compounds were active against Candida species, including Candida albicans and Candida glabrata, with MIC values ranging from 5 to 25 µg/mL. nih.govmdpi.com The introduction of halogen atoms, such as in the case of methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and its chloro-derivative, also conferred antifungal activity against C. albicans. researchgate.net

Furthermore, a series of hydrochlorides of methyl benzo[b]furan carboxylates were assessed for their antifungal efficacy against strains like Aspergillus brasiliensis, Candida parapsilosis, Saccharomyces cerevisiae, and Zygosaccharomyces rouxii. mdpi.com One of the most potent derivatives identified was compound 133f.HCl, which contains a diethylaminoethoxy side chain. mdpi.com

Table 2: Antifungal Activity of Selected this compound Analogs

| Compound/Derivative | Fungal Strains | Activity/MIC | Reference |

|---|---|---|---|

| Benzofuran-triazole hybrids | Trichophyton rubrum, Cryptococcus neoformans, Candida zeylanoides | MIC: 32 to 128 µg·mL−1 | mdpi.com |

| Methyl esters of halogenated 3-benzofurancarboxylic acids | Candida albicans | Active | researchgate.net |

| Hydrochlorides of methyl benzo[b]furan carboxylates | Aspergillus brasiliensis, Candida albicans, Candida parapsilosis, Saccharomyces cerevisiae, Zygosaccharomyces rouxii | Potent activity, comparable to fluconazole | mdpi.com |

| 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivatives | Candida albicans, Candida tropicalis | Active | mdpi.com |

| (5-substituted-1-benzofuran-2-yl)(2,4-phenyl-substituted)methanone derivatives | Various fungal strains | MIC: 6.30 to 13.70 µg/mL | mdpi.com |

Other Therapeutic Potentials

Beyond their antimicrobial properties, analogs of this compound have been explored for a variety of other therapeutic applications, demonstrating a broad spectrum of pharmacological activities.

Antiviral Activity (e.g., Hepatitis C Virus)

Benzofuran derivatives have emerged as a promising class of antiviral agents, particularly against the Hepatitis C Virus (HCV). rsc.orgvirosin.org A notable example is HCV-796, a benzofuran-based inhibitor that targets the NS5B polymerase of the virus. virosin.orgnih.gov In clinical trials, HCV-796 demonstrated a significant reduction in viral load in patients. virosin.org However, its development was halted due to adverse effects. nih.gov

Other research has identified benzofuran analogs that show promising antiviral activities with low cytotoxicity. rsc.org For instance, certain compounds were found to be effective against the early stages of HCV infection. rsc.org The discovery of these potent anti-HCV agents highlights the potential of the benzofuran scaffold in developing new antiviral therapies. rsc.orggoogle.com

Antioxidant Activity

Several studies have investigated the antioxidant properties of benzofuran derivatives. mdpi.comnih.gov The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals. mdpi.com It has been reported that transforming a chroman skeleton, found in Vitamin E, to a benzofuran skeleton can increase antioxidant activity. nih.gov

A series of substituted benzofuran derivatives were synthesized and tested for their in vitro antioxidant activity using the DPPH method. nih.gov Several of these compounds exhibited very good antioxidant activity. nih.gov Another study highlighted that active benzofurans and their derivatives can possess both oxidant and antioxidant properties, suggesting a complex role in modulating cellular redox states. mdpi.com

Antidepressant Activity

The structural features of some benzofuran analogs bear resemblance to known antidepressant drugs, prompting investigations into their potential antidepressant-like activity. nih.gov For example, a molecule named BM212, which has a pyrrole (B145914) nucleus substituted with aryl rings, shares pharmacophoric features with selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov Docking studies have shown that BM212 has a greater affinity for the serotonin reuptake transporter (SERT) protein than the reference ligand paroxetine. nih.gov

Furthermore, a series of new N-(2-methoxyphenyl)piperazine derivatives, which can be considered structurally related to some benzofuran analogs, have been synthesized and evaluated for their affinity toward serotonergic receptors. nih.gov The most promising compound in this series exhibited high affinity for 5-HT1A and 5-HT7 receptors and demonstrated antidepressant-like activity in animal models. nih.gov

Antihyperglycemic Activity

Benzofuran derivatives have also shown potential as antihyperglycemic agents, with some analogs acting as α-glucosidase inhibitors. mdpi.combohrium.com This enzyme is involved in the digestion of carbohydrates, and its inhibition can help to control postprandial blood glucose levels. bohrium.com

A series of aurones, which are 2-benzylidenebenzofuran-3(2H)-ones, have been identified as potent α-glucosidase inhibitors. mdpi.com Some of these compounds exhibited greater inhibitory activity than the standard drug acarbose. mdpi.com Molecular docking studies have provided insights into how these compounds bind to and inhibit the enzyme. bohrium.commdpi.com Additionally, certain benzofuran derivatives have been investigated for their ability to modulate peroxisome proliferator-activated receptor-γ (PPAR-γ), a key target in the treatment of type 2 diabetes. mdpi.com

Table 3: Other Therapeutic Potentials of this compound Analogs

| Therapeutic Area | Compound/Derivative Class | Mechanism/Target | Reference |

|---|---|---|---|

| Antiviral (HCV) | Benzofuran-based inhibitors (e.g., HCV-796) | NS5B polymerase inhibition | virosin.orgnih.gov |

| Antioxidant | Substituted benzofuran derivatives | Free radical scavenging | mdpi.comnih.gov |

| Antidepressant | Pyrrole-substituted benzofuran analogs | Serotonin reuptake transporter (SERT) inhibition | nih.gov |

| Antihyperglycemic | Aurones (2-benzylidenebenzofuran-3(2H)-ones) | α-glucosidase inhibition, PPAR-γ modulation | mdpi.com |

Mechanistic Investigations and Molecular Target Identification

Enzyme Inhibition Studies

Derivatives based on the benzofuran (B130515) scaffold have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related transmembrane isoforms hCA IX and XII. tandfonline.comrsc.org These enzymes are crucial for pH regulation in hypoxic tumors, and their inhibition is a validated strategy in oncology. tandfonline.com

Research has focused on novel benzofuran-based carboxylic acid derivatives, which act as non-classical carbonic anhydrase inhibitors (CAIs). Unlike traditional sulfonamide-based inhibitors, these compounds utilize a carboxylic acid group as the zinc-anchoring function. Studies have shown that benzofuran derivatives featuring a benzoic acid moiety can effectively and selectively inhibit the tumor-associated isoforms hCA IX and XII over the cytosolic, off-target isoforms hCA I and II. tandfonline.combeilstein-journals.org